![molecular formula C12H16O5 B14362900 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol CAS No. 94415-63-1](/img/structure/B14362900.png)
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol is an organic compound with the molecular formula C12H16O5 It is characterized by the presence of an oxirane (epoxide) ring, a phenoxy group, and a propane-1,2-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol typically involves the reaction of epichlorohydrin with a phenol derivative. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted with propane-1,2-diol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive epoxide group.
Wirkmechanismus
The mechanism of action of 3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. These reactions can occur under both acidic and basic conditions and are often catalyzed by enzymes in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol F diglycidyl ether: Similar structure with two epoxide groups and a phenoxy linkage.
Epichlorohydrin: Contains an epoxide ring and is used as a precursor in the synthesis of glycidyl ethers.
Glycidyl ethers: A class of compounds containing an epoxide ring and an ether linkage.
Uniqueness
3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol is unique due to its combination of an epoxide ring, a phenoxy group, and a propane-1,2-diol moiety.
Eigenschaften
CAS-Nummer |
94415-63-1 |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
3-[3-(oxiran-2-ylmethoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-5-9(14)6-15-10-2-1-3-11(4-10)16-7-12-8-17-12/h1-4,9,12-14H,5-8H2 |
InChI-Schlüssel |
RQWYDTJNAIWDGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC(=CC=C2)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
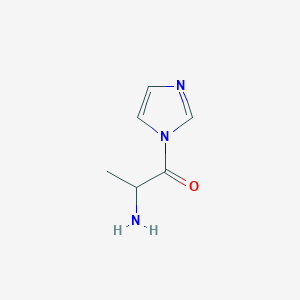
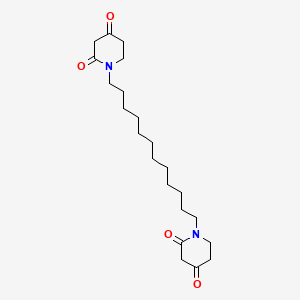


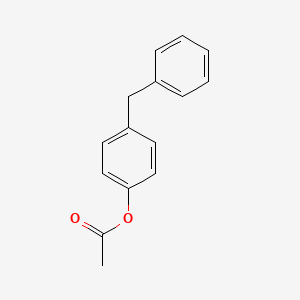
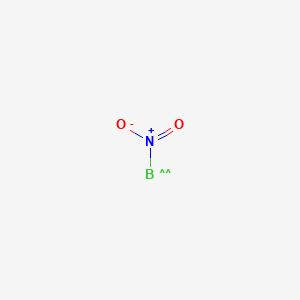
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
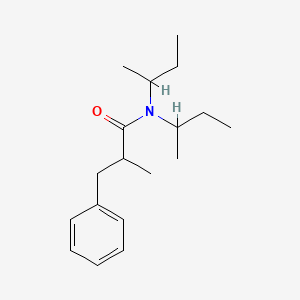
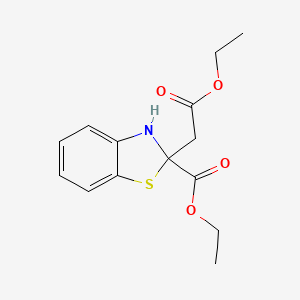
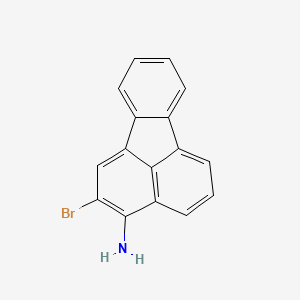
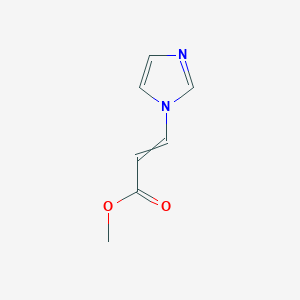
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
